(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves multiple steps. The starting materials typically include 4-chloro-2-methylphenol, which undergoes acetylation to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with carbon disulfide and 3-(2-furyl)acrylamide under specific conditions to yield the target compound .
Chemical Reactions Analysis
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can be compared to similar compounds such as:
N-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-thienyl)acrylamide: This compound has a similar structure but with a thienyl group instead of a furyl group.
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide: This compound has a methoxyphenyl group instead of a furyl group.
The uniqueness of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClN3O4S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(E)-N-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-9-12(18)4-6-14(11)25-10-16(23)20-21-17(26)19-15(22)7-5-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,20,23)(H2,19,21,22,26)/b7-5+ |
InChI Key |
CPBVRPSNQGOCKP-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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